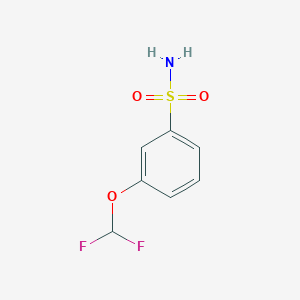

3-(Difluoromethoxy)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Difluoromethoxy)benzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The molecular formula of this compound is C7H7F2NO3S, and it has a molecular weight of 223.2 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-hydroxybenzenesulfonamide with difluoromethylating agents under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Difluoromethoxy)benzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and optimized reaction conditions can enhance the efficiency of the synthesis . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.

Major Products Formed

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of benzenesulfonic acids.

Reduction: Formation of benzenesulfonamides with reduced functional groups.

Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

3-(Difluoromethoxy)benzene-1-sulfonamide derivatives have shown potential as antimicrobial agents. A study indicated that modifications to the sulfonamide group can enhance antibacterial activity against resistant strains of bacteria. The difluoromethoxy group contributes to the lipophilicity of the molecule, which is crucial for membrane permeability and bioactivity .

Cancer Treatment

Research has highlighted the role of sulfonamide derivatives in cancer therapy. Specifically, compounds similar to this compound have been investigated for their ability to inhibit carbonic anhydrases, which are often overexpressed in tumors. Inhibiting these enzymes can disrupt tumor growth and metastasis .

Agricultural Chemistry

Herbicide Development

The difluoromethoxy group has been associated with herbicidal properties. Studies suggest that sulfonamide derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. This application is particularly relevant in developing environmentally friendly agricultural chemicals that minimize ecological impact .

Material Science

Polymer Synthesis

this compound can be utilized in synthesizing advanced materials, such as polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties and durability, making it suitable for various industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(Difluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. The difluoromethoxy group enhances the compound’s binding affinity and stability, making it a potent inhibitor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Difluorobenzenesulfonamide: Similar structure but with two fluorine atoms on the benzene ring.

Sulfonimidates: Organosulfur compounds with a sulfonamide group attached to a nitrogen atom.

Uniqueness

3-(Difluoromethoxy)benzene-1-sulfonamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for enzyme inhibition compared to other sulfonamides .

Biologische Aktivität

3-(Difluoromethoxy)benzene-1-sulfonamide is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with both a difluoromethoxy group (-OCHF2) and a sulfonamide group (-SO2NH2). This combination enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The difluoromethoxy group is believed to enhance binding affinity to specific biological targets, leading to modulation of various biochemical pathways. Notably, the compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation and inflammation.

Anticancer Activity

Research has indicated that certain sulfonamide derivatives exhibit anticancer properties against various cell lines, including:

- A549: Lung cancer

- HeLa: Cervical cancer

- MCF-7: Breast cancer

- Du-145: Prostate cancer

In vitro studies have demonstrated promising results for this compound in inhibiting the growth of these cancer cell lines, although further studies are necessary to validate these findings .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It has been reported to inhibit the production of pro-inflammatory mediators such as PGE2 and nitric oxide, which are critical in inflammatory processes .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of various sulfonamide derivatives, including this compound, against different cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.58 μM to higher concentrations depending on the specific cell line tested .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of sulfonamide derivatives. The study found that compounds similar to this compound effectively reduced edema in animal models, with inhibition percentages reaching up to 94.69% at certain concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features |

|---|---|

| 3-(Trifluoromethoxy)benzene-1-sulfonamide | Contains a trifluoromethoxy group; may exhibit different biological properties. |

| 4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride | Similar sulfonyl chloride functionality but differs in fluorine substitution patterns. |

| 2-(Difluoromethoxy)aniline | Lacks the sulfonamide functionality; primarily an aromatic amine. |

This table highlights how the difluoromethoxy and sulfonamide groups contribute to the distinct biological activities observed in this compound compared to others.

Eigenschaften

IUPAC Name |

3-(difluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3S/c8-7(9)13-5-2-1-3-6(4-5)14(10,11)12/h1-4,7H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGOQSGJSXZAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.